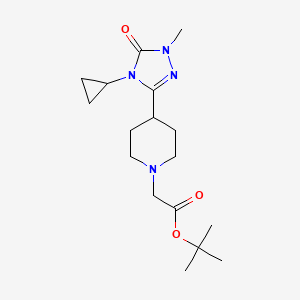

![molecular formula C23H28BNO4 B2746837 Benzyl N-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-2-yl]carbamate CAS No. 2377587-35-2](/img/structure/B2746837.png)

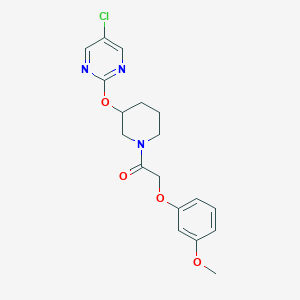

Benzyl N-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-2-yl]carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

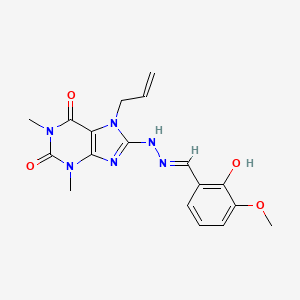

“Benzyl N-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-2-yl]carbamate” is a chemical compound with the molecular formula C19H23BN2O4 . It belongs to the categories of Aliphatic Cyclic Structures, Aliphatic Heterocycles, Aromatic Heterocycles, Heterocyclic Compounds, Aromatic Cyclic Structures, Amides, Boronic Acids, Boronic Acid Esters, and Carbamate .

Molecular Structure Analysis

The molecular weight of this compound is 354.21 . The SMILES string representation of the molecule isCC1(C)OB(OC1(C)C)C1=CC(NC(=O)OCC2=CC=CC=C2)=CN=C1 . This provides a textual representation of the compound’s structure.

Applications De Recherche Scientifique

Catalysis and Organic Synthesis

Benzyl N-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-2-yl]carbamate serves as a precursor or intermediate in various catalytic and organic synthesis processes. For instance, its application in the field of catalysis is demonstrated through the highly active Au(I) catalyzed intramolecular hydrofunctionalization of allenes, facilitating the synthesis of complex nitrogen, oxygen, and carbon-containing heterocycles with high selectivity and efficiency. This process underscores the compound's utility in enabling the formation of piperidine derivatives through hydroamination, as well as oxygen heterocycles through hydroalkoxylation, and tetrahydrocarbazoles through hydroarylation under mild conditions (Zhang et al., 2006).

Material Science and Polymer Chemistry

In the realm of material science and polymer chemistry, this compound is utilized in the synthesis of novel materials with potential applications ranging from molecular imprinting to electronic devices. For example, its role in creating functional monomers for molecular imprinting signifies advances in selective binding and sensing technologies. Such applications are critical for developing sensors and extraction materials with high specificity and affinity for target molecules (Lübke et al., 2000).

Organic Electronics

Moreover, derivatives of benzyl N-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-2-yl]carbamate have found application in the synthesis of organic electronic materials. The creation of conjugated polymers through palladium-catalyzed Suzuki coupling methods highlights its significance in fabricating organic light-emitting diodes (OLEDs) and other electronic devices, where such polymers serve as key components for electronic and photonic functionalities (Grigoras & Antonoaia, 2005).

Propriétés

IUPAC Name |

benzyl N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28BNO4/c1-22(2)23(3,4)29-24(28-22)19-11-10-17-13-20(14-18(17)12-19)25-21(26)27-15-16-8-6-5-7-9-16/h5-12,20H,13-15H2,1-4H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDDHFKWPUOIEMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CC(C3)NC(=O)OCC4=CC=CC=C4)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28BNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl N-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-2-yl]carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

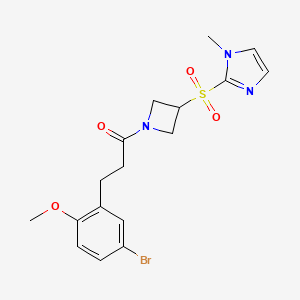

![1-methyl-3-(3-methylbenzyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2746754.png)

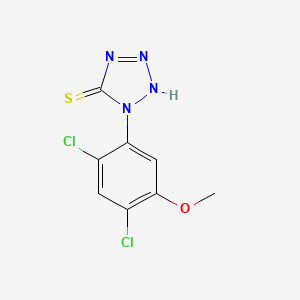

![2,4-dichloro-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2746756.png)

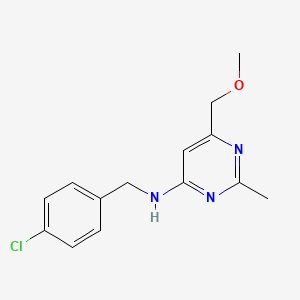

![Methyl (1R,2R,5R)-3-benzyl-2-(methoxymethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B2746768.png)

![7-Bromothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B2746774.png)

![N-[3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2746777.png)